molecular formula C23H26N2O5S2 B2777655 methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate CAS No. 683769-99-5

methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate

Cat. No.: B2777655
CAS No.: 683769-99-5
M. Wt: 474.59
InChI Key: VTGRWNRLIYLBTD-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which combines a benzo[b]thiophene core with a sulfonamide group, making it a subject of interest for various scientific studies.

Preparation Methods

The synthesis of methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzo[b]thiophene core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-(4-(N-butyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate: This compound has a similar structure but with a different sulfonamide group.

    Methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]furan-2-carboxylate: This compound has a benzo[b]furan core instead of a benzo[b]thiophene core.

The uniqueness of methyl 3-{4-[butyl(ethyl)sulfamoyl]benzamido}-1-benzothiophene-2-carboxylate lies in its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S2/c1-4-6-15-25(5-2)32(28,29)17-13-11-16(12-14-17)22(26)24-20-18-9-7-8-10-19(18)31-21(20)23(27)30-3/h7-14H,4-6,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGRWNRLIYLBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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